4-(1-Methylpropylthio)phenol
Description
4-(1-Methylpropylthio)phenol is a phenolic compound featuring a thioether substituent at the para position. Its structure consists of a hydroxyl (-OH) group attached to a benzene ring, with a sulfur atom linked to a branched 1-methylpropyl chain (-S-CH(CH2CH3)2). This compound belongs to the class of aryl thioethers, where sulfur bridges the aromatic ring and an alkyl group.
Key characteristics:
- Molecular formula: C10H14OS (calculated).
- Functional groups: Phenolic -OH and thioether (-S-alkyl).
- Potential applications: Intermediate in organic synthesis, stabilizer in polymers, or antioxidant agent due to sulfur's radical-scavenging properties.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-butan-2-ylsulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
KJHZKRXYOKZWOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected Compounds
Physical and Chemical Properties
Table 2: Comparative Physical Properties
*Inferred from electronic effects: Thioether groups are less electron-withdrawing than alkoxy groups, leading to slightly weaker acidity compared to 4-alkoxyphenols.
Reactivity and Stability
- Oxidation Sensitivity: The thioether group in 4-(1-Methylpropylthio)phenol is prone to oxidation, forming sulfoxides or sulfones under mild oxidative conditions. This contrasts with alkylphenols (e.g., 4-Butylphenol), which are more stable but lack sulfur-based reactivity .
- Acidity: The phenolic -OH in 4-(1-Methylpropylthio)phenol is less acidic than thiophenols (e.g., 4-Isopropylthiophenol, pKa ~6.5–7.5) due to the absence of a thiol (-SH) group . However, it is more acidic than alkylphenols (pKa ~10.5) due to the sulfur atom’s polarizability .
- Synthetic Utility: Thioethers like 4-(1-Methylpropylthio)phenol are valuable in nucleophilic substitution reactions, whereas alkylphenols are more commonly used in esterification or etherification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
